tert-Butyl6-amino-1-azaspiro[3.5]nonane-1-carboxylate
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Overview
Description
tert-Butyl6-amino-1-azaspiro[35]nonane-1-carboxylate is a chemical compound with the molecular formula C₁₃H₂₄N₂O₂ It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl6-amino-1-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate with appropriate amines under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl6-amino-1-azaspiro[3.5]nonane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo compounds, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl6-amino-1-azaspiro[3.5]nonane-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Researchers investigate its interactions with various biological targets to develop new drugs and therapeutic agents .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new medications targeting specific diseases or conditions .
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .
Mechanism of Action
The mechanism of action of tert-Butyl6-amino-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate
- tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate
- tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
Uniqueness
tert-Butyl6-amino-1-azaspiro[3.5]nonane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of both amino and carboxylate functional groups. This combination of features makes it particularly versatile for various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H24N2O2 |
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Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 6-amino-1-azaspiro[3.5]nonane-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-7-13(15)6-4-5-10(14)9-13/h10H,4-9,14H2,1-3H3 |
InChI Key |
DIIOWUSIKPFWQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCCC(C2)N |
Origin of Product |
United States |
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